Heptyl 12-hydroxyoleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is characterized by its unique structure, which includes a heptyl ester linked to a hydroxyoleate moiety. This compound is primarily used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptyl 12-hydroxyoleate can be synthesized through esterification reactions involving heptyl alcohol and 12-hydroxyoleic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Heptyl 12-hydroxyoleate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents such as thionyl chloride.
Major Products Formed:
Oxidation: The oxidation of this compound typically results in the formation of heptyl 12-oxooleate.
Reduction: Reduction leads to the formation of heptyl 12-hydroxystearate.
Substitution: Substitution reactions can yield various halogenated derivatives.
Scientific Research Applications
Heptyl 12-hydroxyoleate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is utilized in studies involving lipid metabolism and enzyme activity.
Medicine: Research on this compound includes its potential use in drug delivery systems and as a bioactive compound in pharmaceuticals.
Industry: It is employed in the production of cosmetics, lubricants, and surfactants due to its emollient and surfactant properties
Mechanism of Action
The mechanism of action of heptyl 12-hydroxyoleate involves its interaction with lipid membranes and enzymes. The hydroxy group in its structure allows it to form hydrogen bonds with biological molecules, influencing membrane fluidity and enzyme activity. This compound can modulate various biochemical pathways, including those involved in lipid metabolism and signal transduction .
Comparison with Similar Compounds
- Ricinoleic acid heptyl ester
- (Z)-12-Hydroxy-9-octadecenoic acid heptyl ester
Comparison: Heptyl 12-hydroxyoleate is unique due to its specific ester linkage and hydroxyoleate moiety. Compared to similar compounds, it exhibits distinct physicochemical properties, such as higher boiling and flash points, making it suitable for specialized industrial applications .
Properties
CAS No. |
98167-55-6 |
---|---|
Molecular Formula |
C25H48O3 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
heptyl (Z)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C25H48O3/c1-3-5-7-15-19-23-28-25(27)22-18-14-12-10-9-11-13-17-21-24(26)20-16-8-6-4-2/h13,17,24,26H,3-12,14-16,18-23H2,1-2H3/b17-13- |
InChI Key |
JYZMEVOAJGJTKL-LGMDPLHJSA-N |
Isomeric SMILES |
CCCCCCCOC(=O)CCCCCCC/C=C\CC(CCCCCC)O |
Canonical SMILES |
CCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.